molecular formula C9H10BrN3O B15275489 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B15275489
M. Wt: 256.10 g/mol
InChI Key: DLUNNVACDCCSMJ-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated furan ring attached to a pyrazole moiety, which is further substituted with methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving pyrazole formation and methylation to yield the final product. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other substituents.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and other functional materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-3-yl)pyrrolidine
  • (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone
  • (5-Bromofuran-3-yl)methanol

Uniqueness

Compared to similar compounds, 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine stands out due to its unique combination of a brominated furan ring and a methylated pyrazole moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications. Its potential biological activities and versatility in chemical reactions further highlight its uniqueness among related compounds.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

5-(5-bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-7(10)14-4-6/h3-4H,11H2,1-2H3

InChI Key

DLUNNVACDCCSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=COC(=C2)Br)C)N

Origin of Product

United States

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